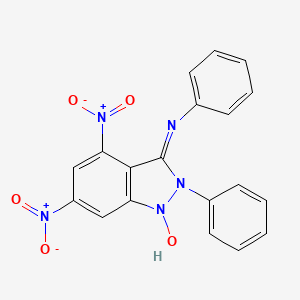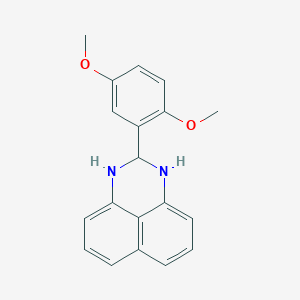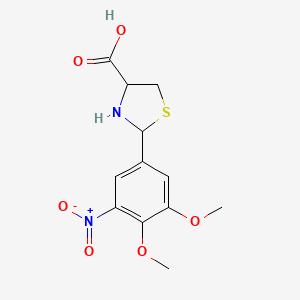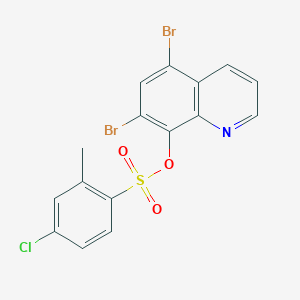
4,6-dinitro-N,2-diphenyl-2H-indazol-3-amine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dinitro-N,2-diphenyl-2H-indazol-3-amine 1-oxide: is a heterocyclic compound with a fascinating structure It contains both an indazole core and nitro groups, making it chemically intriguing
Chemical Formula: C₁₉H₁₃N₅O₅
Molecular Weight: Approximately 391.34 g/mol
ChemSpider ID: 12946850
Preparation Methods
a. Synthetic Routes: Several synthetic approaches exist for indazoles, including metal-catalyzed reactions and noncatalytic pathways. Notably, transition metal-catalyzed methods often yield better results. For our compound, one such approach involves N–N bond formation using copper(II) acetate as a catalyst and oxygen as the terminal oxidant . The synthetic scheme involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent, leading to the formation of 1H-indazoles.
b. Industrial Production: While specific industrial production methods may vary, researchers have explored efficient synthetic routes to scale up the production of indazoles. Optimization of reaction conditions and catalysts is crucial for large-scale synthesis.
Chemical Reactions Analysis
a. Types of Reactions: 4,6-dinitro-N,2-diphenyl-2H-indazol-3-amine 1-oxide can undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
b. Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. For example, metal-catalyzed reactions often use transition metals like copper or silver. Nitration and annulation reactions are also relevant.
c. Major Products: The major products formed from these reactions include different derivatives of indazoles, each with unique properties.
Scientific Research Applications
This compound finds applications in:
- Medicine : Potential antichagasic activity .
- Chemistry : As a building block for more complex molecules.
- Biology : Investigating biological effects and interactions.
Mechanism of Action
The exact mechanism by which 4,6-dinitro-N,2-diphenyl-2H-indazol-3-amine 1-oxide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s essential to compare this compound with related indazoles. Its unique features may set it apart from others in terms of reactivity, stability, or biological activity.
Properties
Molecular Formula |
C19H13N5O5 |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
1-hydroxy-4,6-dinitro-N,2-diphenylindazol-3-imine |
InChI |
InChI=1S/C19H13N5O5/c25-22-16-11-15(23(26)27)12-17(24(28)29)18(16)19(20-13-7-3-1-4-8-13)21(22)14-9-5-2-6-10-14/h1-12,25H |
InChI Key |
BBEUAARULYIQOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N(N2C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(naphthalen-1-ylcarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B11518481.png)


![5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11518498.png)
![N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B11518500.png)
![N'-(furan-2-ylcarbonyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11518501.png)
![5-{[5-(3-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11518504.png)

![2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11518538.png)
![[8-chloro-4-(naphthalen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone](/img/structure/B11518541.png)
![N-[(2Z)-3-(4-chlorobenzyl)-4-(naphthalen-2-yl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11518544.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide](/img/structure/B11518547.png)


